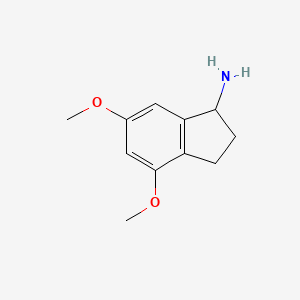
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound belonging to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of two methoxy groups at positions 4 and 6, and an amine group at position 1 on the indane structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine typically involves the Michael addition reaction. This reaction is performed on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, which serves as the starting material. Various nucleophiles, such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole, are used under Michael addition reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalysts and specific reaction conditions to ensure the stability and purity of the final product. The reaction progress and stability of the synthesized derivatives are monitored using techniques such as FT-IR, 1H, and 13C NMR spectroscopy, as well as elemental analysis .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like piperidine and imidazole. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Michael addition reaction with piperidine results in the formation of a stable compound that can be purified through column chromatography .
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an acetylcholine esterase inhibitor, which increases the levels of acetylcholine in the brain and helps in the treatment of Alzheimer’s disease . The compound’s effects are mediated through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: This compound is used as a starting material for the synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine.
1H-Inden-1-amine, 2,3-dihydro-: This compound shares a similar indane structure but lacks the methoxy groups.
Donepezil: This compound is an acetylcholine esterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 4 and 6 enhances its stability and reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
907973-37-9 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6,10H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
BMMIJBKOOXDOQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCC2N)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
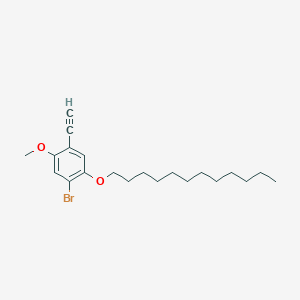
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)


![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)
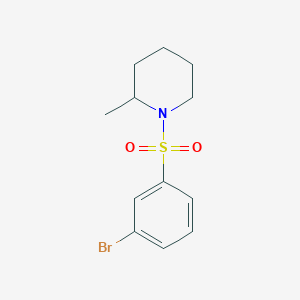
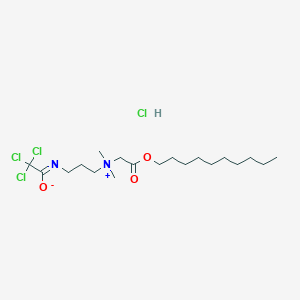
![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)
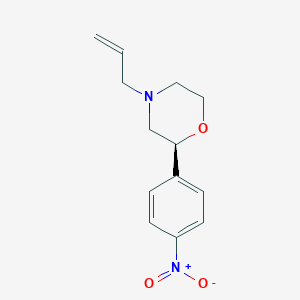

![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)
![2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B12623183.png)
